

# An In-depth Technical Guide to the CAMA-1 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025



### Introduction

The CAMA-1 cell line is a widely utilized in vitro model in breast cancer research, particularly for studies focusing on luminal A subtype malignancies. Its well-defined molecular characteristics, including its hormone receptor status and specific genetic mutations, make it an invaluable tool for investigating tumorigenesis, hormone signaling, and the efficacy of novel therapeutic agents. This guide provides a comprehensive overview of the origin, history, and molecular profile of the CAMA-1 cell line, along with detailed experimental protocols and data presented in a structured format for researchers, scientists, and drug development professionals.

# **Origin and History**

The CAMA-1 cell line was established in 1975 by J. Fogh at the Sloan-Kettering Institute for Cancer Research.[1][2] It was derived from a pleural effusion of a 51-year-old Caucasian female with adenocarcinoma of the breast.[1][2][3] An ampule of these cells, frozen in May 1978 at passage 21, was subsequently provided to the American Type Culture Collection (ATCC) in June 1991.

## **Molecular and Cellular Characteristics**

CAMA-1 is an epithelial-like cell line that grows adherently in patchy monolayers. It is classified as a luminal A breast cancer cell line, characterized by the expression of estrogen receptor (ER) and progesterone receptor (PR), and is negative for human epidermal growth factor



receptor 2 (HER2).[2] The cells are responsive to estrogen for growth and are sensitive to the growth-inhibitory effects of tamoxifen.[2]

A key feature of the CAMA-1 cell line is the presence of several well-documented genetic mutations. It harbors an in-frame mutation in the E-cadherin (CDH1) gene, resulting in a truncated and non-functional protein, which contributes to its rounded morphology in culture.[2] [4] Additionally, CAMA-1 cells have oncogenic mutations in the tumor suppressor genes PTEN and p53.[2] An amplification of the cyclin D1 gene has also been reported.[2]

Table 1: Patient and Cell Line Demographics

| Characteristic    | Description                                 |
|-------------------|---------------------------------------------|
| Patient Age       | 51 years                                    |
| Patient Gender    | Female                                      |
| Patient Ethnicity | Caucasian                                   |
| Tissue of Origin  | Pleural effusion from breast adenocarcinoma |
| Cell Type         | Epithelial-like                             |
| Growth Properties | Adherent, patchy                            |
| Disease           | Adenocarcinoma                              |

Table 2: Molecular Profile of CAMA-1 Cells



| Marker                     | Status/Mutation                                  |
|----------------------------|--------------------------------------------------|
| Estrogen Receptor (ER)     | Positive                                         |
| Progesterone Receptor (PR) | Positive                                         |
| HER2                       | Negative                                         |
| PTEN Gene                  | Oncogenic mutation                               |
| p53 Gene                   | Oncogenic mutation                               |
| CDH1 (E-cadherin) Gene     | In-frame mutation leading to a truncated protein |
| Cyclin D1                  | Gene amplification                               |

Table 3: Quantitative Cellular Characteristics

| Parameter               | Value                     | Reference |
|-------------------------|---------------------------|-----------|
| Doubling Time           | Approximately 72.94 hours | [5]       |
| Modal Chromosome Number | 80                        |           |

Table 4: Short Tandem Repeat (STR) Profile



| Locus      | Alleles |
|------------|---------|
| Amelogenin | X       |
| CSF1PO     | 10, 12  |
| D13S317    | 12      |
| D16S539    | 11      |
| D5S818     | 12, 13  |
| D7S820     | 8, 11   |
| TH01       | 8, 9.3  |
| TPOX       | 8       |
| vWA        | 15      |
| D3S1358    | 18      |
| D21S11     | 32.2    |
| D18S51     | 14, 15  |
| Penta E    | 12, 14  |
| Penta D    | 10, 11  |
| D8S1179    | 12, 13  |
| FGA        | 19, 25  |
| D19S433    | 13      |
| D2S1338    | 17, 21  |

# **Experimental Protocols**Cell Culture and Subculture

This protocol outlines the standard procedure for maintaining and passaging the CAMA-1 cell line.

Materials:



- CAMA-1 cells (e.g., ATCC HTB-21)
- Eagle's Minimum Essential Medium (EMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- 0.25% (w/v) Trypsin- 0.53 mM EDTA solution
- Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
- 75 cm<sup>2</sup> cell culture flasks
- · Sterile serological pipettes and pipette tips
- Humidified incubator at 37°C with 5% CO<sub>2</sub>

#### Procedure:

- Complete Growth Medium: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.
- · Thawing Frozen Cells:
  - Quickly thaw the vial of frozen cells in a 37°C water bath.
  - Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
  - Centrifuge at 125 x g for 5-7 minutes.
  - Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
  - Transfer the cell suspension to a 75 cm<sup>2</sup> culture flask.
- Cell Maintenance:



- Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
- Monitor cell growth daily. The medium should be changed every 2-3 days.
- Subculturing:
  - When cells reach 80-90% confluency, aspirate the culture medium.
  - Wash the cell monolayer once with 5-10 mL of sterile PBS.
  - Aspirate the PBS and add 2-3 mL of Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.
  - Incubate at 37°C for 5-15 minutes, or until cells detach.
  - Add 6-8 mL of complete growth medium to inactivate the trypsin.
  - Gently pipette the cell suspension up and down to create a single-cell suspension.
  - Transfer a portion of the cell suspension to a new flask containing pre-warmed complete growth medium. A subcultivation ratio of 1:3 to 1:4 is recommended.

## **Tumorigenicity Assay in Nude Mice**

This protocol describes a general procedure for assessing the tumorigenicity of CAMA-1 cells in an animal model.

#### Materials:

- CAMA-1 cells in exponential growth phase
- Athymic nude mice (e.g., BALB/c nude)
- Sterile PBS or serum-free medium
- Matrigel (optional)
- Syringes and needles (25-27 gauge)



Calipers

#### Procedure:

- Cell Preparation:
  - Harvest CAMA-1 cells using the subculturing protocol.
  - Wash the cells with sterile PBS or serum-free medium.
  - Resuspend the cells in PBS or serum-free medium at a concentration of 5 x 10<sup>6</sup> to 10 x 10<sup>7</sup> cells/mL. For enhanced tumor formation, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.
- Injection:
  - Subcutaneously inject 0.1-0.2 mL of the cell suspension into the flank of each mouse.
- Tumor Monitoring:
  - Monitor the mice 2-3 times per week for tumor formation.
  - o Once tumors are palpable, measure their dimensions (length and width) using calipers.
  - Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
- Endpoint:
  - Continue monitoring until tumors reach the predetermined maximum size as per institutional guidelines, or for a set experimental duration.
  - At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histology, gene expression).

# Signaling Pathways Estrogen Receptor (ER) Signaling





Click to download full resolution via product page

Estrogen Receptor Signaling Pathway in CAMA-1 Cells.

# **Androgen Receptor (AR) Signaling**





Click to download full resolution via product page

Androgen Receptor Signaling Pathway in CAMA-1 Cells.

# PTEN/PI3K/Akt Signaling





Click to download full resolution via product page

PTEN/PI3K/Akt Signaling Pathway in CAMA-1 Cells.



## p53 Signaling Pathway



Click to download full resolution via product page

p53 Signaling Pathway in CAMA-1 Cells.

# E-cadherin (CDH1) Signaling



Click to download full resolution via product page

E-cadherin Signaling in CAMA-1 Cells.



### Conclusion

The CAMA-1 cell line remains a cornerstone for in vitro research of luminal A breast cancer. Its well-documented history, stable molecular characteristics, and responsiveness to hormonal stimuli provide a robust and reliable model for a wide array of studies. This guide has synthesized key information and protocols to facilitate its effective use in the laboratory, empowering researchers to further unravel the complexities of breast cancer biology and develop novel therapeutic strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Response to estrogen by the human mammary carcinoma cell line CAMA-1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mskcc.org [mskcc.org]
- 3. runtogen.com [runtogen.com]
- 4. Characterizing the invasion of different breast cancer cell lines with distinct E-cadherin status in 3D using a microfluidic system PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellosaurus cell line CAMA-1 (CVCL 1115) [cellosaurus.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the CAMA-1 Cell Line].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566355#origin-and-history-of-the-cama-1-cell-line]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com